![molecular formula C10H7N B1355555 3-Ethynyl-1H-indole CAS No. 62365-78-0](/img/structure/B1355555.png)
3-Ethynyl-1H-indole
Overview
Description
3-Ethynyl-1H-indole is a compound with the molecular formula C10H7N and a molecular weight of 141.1693 . It is also known by its IUPAC name, 3-ethynyl-1H-indole .
Molecular Structure Analysis
The molecular structure of 3-Ethynyl-1H-indole consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The 3D structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
3-Ethynyl-1H-indole is a solid at room temperature . It has a molecular weight of 141.17 and its InChI code is 1S/C10H7N/c1-2-8-7-11-10-6-4-3-5-9(8)10/h1,3-7,11H .Scientific Research Applications
- Research Findings : Studies suggest that indoles exhibit cytotoxic effects against cancer cells by interfering with cell cycle regulation, inducing apoptosis, and inhibiting tumor growth .
- Research Findings : Recent studies highlight the use of indoles, including 3-Ethynyl-1H-indole, in MCRs for constructing diverse heterocyclic compounds .
Anticancer Properties
Multicomponent Reactions (MCRs)
Anti-Inflammatory and Analgesic Activities
Safety and Hazards
Mechanism of Action
Target of Action
3-Ethynyl-1H-indole, like other indole derivatives, is known to interact with a variety of targets in the cell . These targets often play crucial roles in cell biology, contributing to the compound’s biological activity.
Biochemical Pathways
3-Ethynyl-1H-indole, as an indole derivative, is likely to affect several biochemical pathways. Indole derivatives have been found to exhibit a range of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-HIV activities . These activities suggest that 3-Ethynyl-1H-indole could influence a variety of biochemical pathways and their downstream effects.
Result of Action
The result of 3-Ethynyl-1H-indole’s action would depend on its specific targets and mode of action. Given the broad range of activities exhibited by indole derivatives, the molecular and cellular effects of 3-Ethynyl-1H-indole could be diverse .
properties
IUPAC Name |
3-ethynyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N/c1-2-8-7-11-10-6-4-3-5-9(8)10/h1,3-7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJFTIBNCODKOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30492555 | |
Record name | 3-Ethynyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30492555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynyl-1H-indole | |
CAS RN |
62365-78-0 | |
Record name | 3-Ethynyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30492555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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